molecular formula C17H21N5O3 B2886306 N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 1234933-24-4

N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2886306
CAS No.: 1234933-24-4
M. Wt: 343.387
InChI Key: CQOYOACACPWIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a pyridine ring, and an oxalamide moiety

Properties

IUPAC Name

N'-(5-methyl-1,2-oxazol-3-yl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-12-10-14(21-25-12)20-17(24)16(23)19-11-13-5-8-22(9-6-13)15-4-2-3-7-18-15/h2-4,7,10,13H,5-6,8-9,11H2,1H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOYOACACPWIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. One common approach starts with the preparation of the isoxazole ring, followed by the introduction of the pyridine and piperidine moieties. The final step involves the formation of the oxalamide linkage under controlled conditions, often using reagents such as oxalyl chloride and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the isoxazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N1-(5-methylisoxazol-3-yl)-N2-(benzyl)oxalamide
  • N1-(5-methylisoxazol-3-yl)-N2-(pyridin-3-yl)oxalamide
  • N1-(5-methylisoxazol-3-yl)-N2-(piperidin-4-yl)oxalamide

Uniqueness

N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide, a compound with significant structural complexity, has garnered attention in pharmacological research due to its potential biological activity. This article synthesizes findings from various studies to elucidate the compound's biological properties, particularly its antimicrobial and cytotoxic effects.

Antimicrobial Activity

Recent studies have highlighted the compound's promising antimicrobial properties. It has been tested against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 0.21 μM, which indicates potent antibacterial activity .

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (μM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Micrococcus luteusNot specified
Candida speciesNot specified

The compound also exhibited antifungal activity against various strains of Candida, with significant growth inhibition observed in comparison to solvent controls .

Cytotoxicity Studies

In vitro cytotoxicity assays conducted on HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) cell lines revealed that the compound possesses selective cytotoxic effects. The MTT assay indicated that while it effectively inhibited cell proliferation, it did so without causing excessive toxicity to normal cells, suggesting a favorable therapeutic index .

The biological activity of this compound can be attributed to its interaction with critical bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies have shown that it forms significant binding interactions within the active sites of these enzymes, stabilizing the complex through hydrogen bonds and hydrophobic interactions .

Figure 1: Binding Interactions with DNA Gyrase

Binding Interactions

Case Study 1: Antimicrobial Efficacy

In a controlled study, the compound was evaluated for its effectiveness against clinical strains of Citrobacter freundii and Achromobacter xylosoxidans. Results indicated that it retained substantial efficacy against these resistant strains, suggesting its potential as a lead candidate for developing new antimicrobial agents .

Case Study 2: Cytotoxicity Profile

Another study focused on the cytotoxic profile of the compound compared to standard chemotherapeutic agents. The results showed that while traditional agents exhibited high toxicity across cell lines, this compound maintained lower toxicity levels while still effectively inhibiting tumor cell growth .

Q & A

Q. What are the critical steps and optimized reaction conditions for synthesizing N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols:
  • Coupling Reactions : Use of coupling agents like HATU or EDCl/HOBt to link the oxazole and piperidine moieties.
  • Inert Conditions : Nitrogen/argon atmospheres prevent oxidation of sensitive intermediates .
  • Temperature Control : Exothermic steps (e.g., acylations) require cooling (0–5°C) to suppress side reactions .
  • Purification : Column chromatography (silica gel) or recrystallization ensures high purity (>95%) .

Q. Table 1: Key Reaction Parameters

ParameterExample Conditions/ReagentsEvidence Source
Coupling AgentsHATU, EDCl/HOBt, DCC
Solvent SystemDMF, dichloromethane, or THF
BasesTriethylamine, DBU, NaHCO₃
Reaction Time12–48 hours, monitored by TLC

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR verifies connectivity (e.g., oxazole C-H at δ 6.8–7.2 ppm, piperidine CH₂ at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 415.212) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation (if single crystals are obtained) .

Q. Table 2: Analytical Data Validation

TechniqueCritical ObservationsEvidence Source
¹H NMRIntegration ratios for CH₃ (oxazole), NH
HRMSExact mass within 3 ppm error

Advanced Research Questions

Q. How can computational methods predict biological targets, and what experimental validation is required?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., kinases, GPCRs). Focus on hydrogen bonds between the ethanediamide backbone and catalytic residues .
  • PASS Prediction : Estimates antibacterial/anticancer potential (Pa > 0.7 indicates high probability) .
  • Validation : Follow-up assays (e.g., enzyme inhibition, cell viability) confirm computational hits. For example, IC₅₀ values <10 µM in kinase assays validate target engagement .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess bioavailability (e.g., low logP may limit membrane permeability) using Caco-2 cell models .
  • Metabolite Identification : LC-MS/MS detects in vivo degradation products (e.g., hydrolysis of the oxazole ring) .
  • Structural Analog Comparison : Test derivatives with modified piperidine substituents to isolate pharmacophores .

Q. Table 3: Comparative Bioactivity of Structural Analogs

Analog ModificationIn Vitro IC₅₀ (µM)In Vivo EfficacyEvidence Source
Pyridine → Benzodioxole0.8Low
Ethanediamide → Thioamide12.4Moderate

Q. What impact do modifications to the piperidine or oxazole moieties have on reactivity and pharmacological profiles?

  • Methodological Answer :
  • Piperidine Substituents :
  • Methylation at C4 : Enhances lipophilicity (logP +0.5) but may reduce solubility .
  • Sulfonamide Addition : Introduces hydrogen-bonding capacity, improving target affinity (e.g., ΔG = -9.2 kcal/mol in docking) .
  • Oxazole Modifications :
  • 5-Methyl vs. 5-Chloro : Chloro increases electrophilicity, altering reaction kinetics (e.g., faster SNAr substitutions) .
  • Synthetic Validation : Monitor reaction yields and purity via HPLC post-modification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.